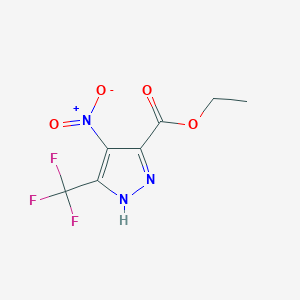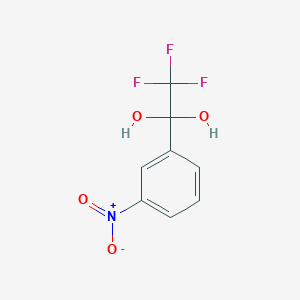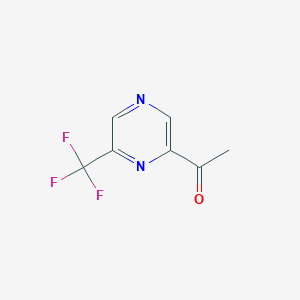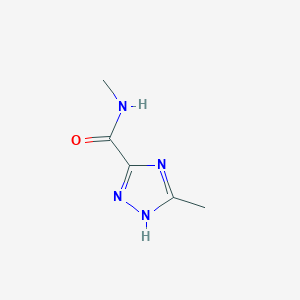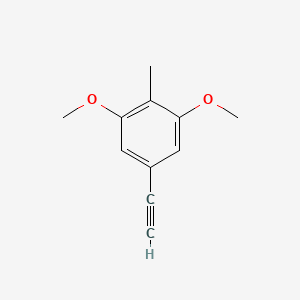
5-Ethynyl-1,3-dimethoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-1,3-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C11H12O2. It is a derivative of benzene, featuring ethynyl, dimethoxy, and methyl substituents. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1,3-dimethoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethynylation of 1,3-dimethoxy-2-methylbenzene using ethynylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethynyl-1,3-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-1,3-dimethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Ethynyl-1,3-dimethoxy-2-methylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the dimethoxy and methyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethenyl-1,3-dimethoxy-2-methylbenzene
- 2,3-Dimethoxytoluene
- 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Uniqueness
5-Ethynyl-1,3-dimethoxy-2-methylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to similar compounds. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
5-ethynyl-1,3-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C11H12O2/c1-5-9-6-10(12-3)8(2)11(7-9)13-4/h1,6-7H,2-4H3 |
InChI-Schlüssel |
OLJKLLJAIZIRNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1OC)C#C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



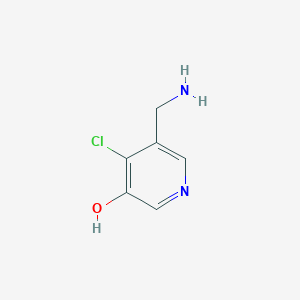

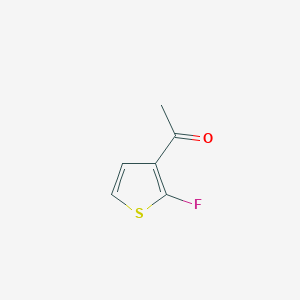
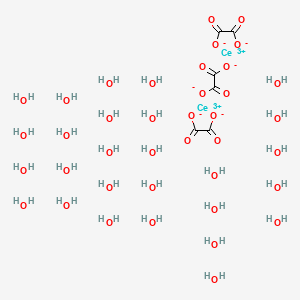

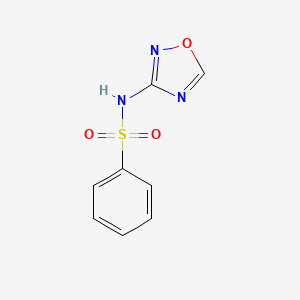
![[5-(Ethylsulfanyl)furan-3-yl]boronic acid](/img/structure/B13121786.png)
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)

